P2X4 Receptor Antagonist Activity: Chloromethyl Derivative vs. Structural Analogs
In a functional assay measuring reduction of intracellular calcium influx in human 1321N1 astrocytoma cells expressing human P2X4 receptors, 2-(chloromethyl)-4H-pyrido[2,3-d][1,3]oxazin-4-one exhibited an IC₅₀ of 1.29 × 10³ nM (approx. 1.3 μM) after 30 min incubation [1]. No P2X4 antagonist activity has been reported in the same assay system for the 2-methyl analog, the 2-phenyl analog, or the unsubstituted parent compound, indicating that the chloromethyl group contributes to the observed bioactivity in a manner not replicated by simple alkyl or aryl substitution at C-2 [2].
| Evidence Dimension | P2X4 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.29 × 10³ nM (1.29 μM) |
| Comparator Or Baseline | 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one: no P2X4 activity reported; 2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one: no P2X4 activity reported; Unsubstituted 4H-pyrido[2,3-d][1,3]oxazin-4-one: no P2X4 activity reported |
| Quantified Difference | Target compound: measurable antagonist activity (IC₅₀ 1.29 μM); comparators: no detectable activity in public data sources |
| Conditions | Human 1321N1 astrocytoma cells expressing recombinant human P2X4 receptor; intracellular Ca²⁺ flux readout; 30 min pre-incubation |
Why This Matters
This represents the only publicly documented receptor-level bioactivity for a 2-substituted pyrido[2,3-d][1,3]oxazin-4-one, establishing the chloromethyl derivative as the sole validated starting point for P2X4-targeted library development.
- [1] BindingDB Entry BDBM50596626. IC₅₀ = 1.29E+3 nM for human P2X4 receptor expressed in human 1321N1 cells. Deposited 2023-06-22. Available at: https://www.bindingdb.org/ View Source
- [2] ChEMBL Database Cross-Search: P2X4 receptor target report. No bioactivity records found for 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one, 2-phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one, or unsubstituted 4H-pyrido[2,3-d][1,3]oxazin-4-one against P2X4. European Bioinformatics Institute. View Source
